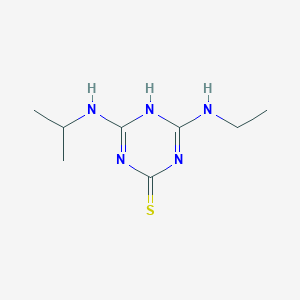

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications

Chromatin Activity in Agriculture

Research has shown that 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol, commonly known as atrazine, can influence chromatin activity in certain crops. For instance, it enhanced chromatin-directed ribonucleic acid (RNA) synthesis in soybeans, suggesting a role in modifying genetic expression in plants (Penner & Early, 1972).

Groundwater Contamination Studies

Atrazine and its metabolites have been the focus of studies on groundwater contamination. In one study, concentrations of atrazine and its derivatives were measured in groundwater, highlighting its environmental persistence and potential impact on water quality (Pucarević et al., 2002).

Electrochemical Reduction

The compound's behavior during electrochemical reduction on mercury electrodes has been studied, providing insights into its reduction pathways and interaction with different pH levels, which is significant for understanding its behavior in various environmental contexts (Ortiz et al., 2001).

Degradation and Treatment Processes

The degradation kinetics of atrazine and its degradation products with ozone and OH radicals were investigated, offering valuable information for water treatment processes. This study aids in understanding how atrazine can be broken down in advanced oxidation processes used in drinking water treatment (Acero et al., 2000).

Metabolism by Fungi

The metabolism of atrazine by the fungus Pleurotus pulmonarius has been studied, showing how the fungus can transform atrazine into different metabolites. This research provides insights into biodegradation pathways and potential bioremediation applications (Masaphy et al., 1993).

Synthesis for Research Applications

The synthesis of radioactive atrazine derivatives for use as photoaffinity labels in studying the site of triazine action in chloroplasts demonstrates its application in biochemical research, particularly in understanding herbicide actions at the molecular level (Burton, 1982).

Photolytic and Sonolytic Decomposition

Studies on the decomposition of atrazine in the presence of polyoxometalates under photolytic and sonolytic conditions offer insights into alternative pathways for the breakdown of this compound, which can inform environmental remediation strategies (Hiskia et al., 2001).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed while handling it.

Future Directions

This involves discussing potential applications of the compound and areas where further research is needed.

Please note that the availability of this information depends on how extensively the compound has been studied. For less-known compounds, some of this information might not be available. If you have a specific compound that is well-studied or widely recognized, I might be able to provide more detailed information. Please provide the name or structure of such a compound if you have one in mind.

properties

IUPAC Name |

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAMDWUVIPLPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=S)N=C(N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361210 | |

| Record name | F0183-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol | |

CAS RN |

5498-17-9 | |

| Record name | F0183-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)